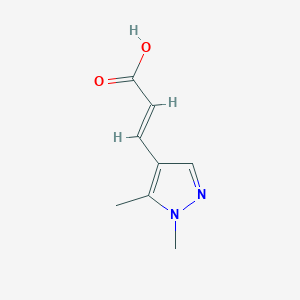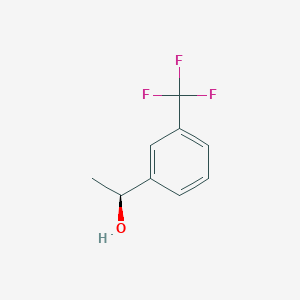
(S)-1-(3-(Trifluoromethyl)phenyl)ethanol
描述
(S)-1-(3-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol with a trifluoromethyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(3-(Trifluoromethyl)phenyl)ethanone. One common method is the asymmetric reduction using chiral catalysts or reagents. For example, the reduction can be achieved using a chiral borane reagent in the presence of a chiral ligand, which ensures the formation of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or rhodium, which facilitate the reduction of the ketone to the alcohol under controlled conditions of temperature and pressure.
化学反应分析
Types of Reactions
(S)-1-(3-(Trifluoromethyl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: (S)-1-(3-(Trifluoromethyl)phenyl)ethanone
Reduction: (S)-1-(3-(Trifluoromethyl)phenyl)ethane
Substitution: (S)-1-(3-(Trifluoromethyl)phenyl)ethyl halides
科学研究应用
(S)-1-(3-(Trifluoromethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, where the chiral center plays a crucial role in the binding and transformation processes. The trifluoromethyl group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.
相似化合物的比较
Similar Compounds
- ®-1-(3-(Trifluoromethyl)phenyl)ethanol
- 1-(3-(Trifluoromethyl)phenyl)ethanol (racemic mixture)
- 1-(4-(Trifluoromethyl)phenyl)ethanol
Uniqueness
(S)-1-(3-(Trifluoromethyl)phenyl)ethanol is unique due to its specific chiral configuration and the presence of the trifluoromethyl group at the meta position on the phenyl ring. This configuration can lead to different reactivity and selectivity compared to its isomers and racemic mixtures, making it valuable in applications requiring high enantiomeric purity.
属性
IUPAC Name |
(1S)-1-[3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVXCOKNHXMBQC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


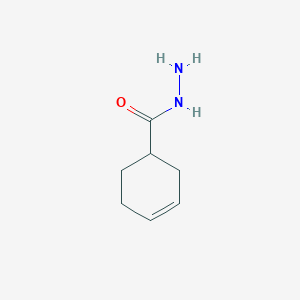


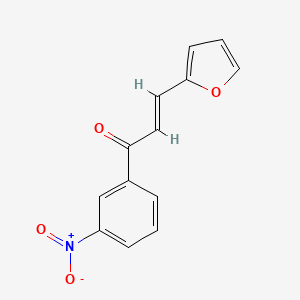
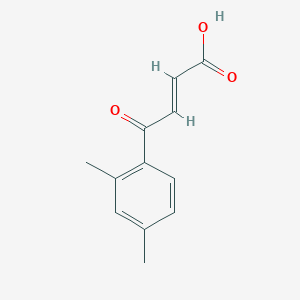
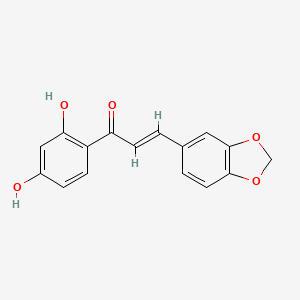
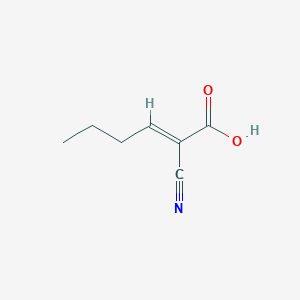


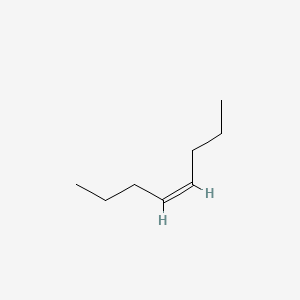
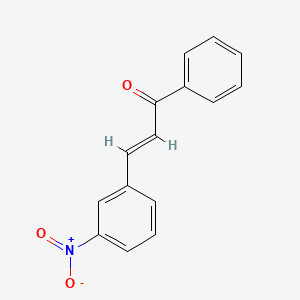
![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B1353259.png)
